2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
2-(4-Bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic small molecule characterized by a complex acetamide backbone with distinct substituents:
- 4-Bromophenoxy group: A bulky, electron-withdrawing aromatic substituent that enhances lipophilicity and influences π-π stacking interactions.
- 4-Chlorobenzyl group: A hydrophobic moiety that may improve membrane permeability and target binding affinity.
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that introduces polarity and stabilizes the molecule via hydrogen bonding .
The compound’s structural features align with pharmacophores commonly explored in drug discovery for neurological or antimicrobial applications .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClNO4S/c20-15-3-7-18(8-4-15)26-12-19(23)22(17-9-10-27(24,25)13-17)11-14-1-5-16(21)6-2-14/h1-8,17H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYVFZGZDBQPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate.
Synthesis of the chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.
Formation of the dioxidotetrahydrothiophenyl intermediate: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl intermediate.
Coupling reactions: The final step involves coupling the bromophenoxy, chlorobenzyl, and dioxidotetrahydrothiophenyl intermediates under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl moiety can undergo further oxidation to form sulfone derivatives.
Reduction: The bromophenoxy and chlorobenzyl groups can be reduced under appropriate conditions to form the corresponding phenol and benzyl derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenol and benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is not well-documented. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The presence of multiple functional groups may allow it to engage in diverse binding interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Estimated based on substituent contributions.
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromophenoxy group in the target compound increases electron-withdrawing effects compared to 2-methoxyphenoxy () or tetrazole (). This enhances stability but may reduce solubility . Sulfone heterocycle (1,1-dioxidotetrahydrothiophen-3-yl) provides stronger hydrogen-bonding capacity than non-sulfonated heterocycles (e.g., tetrahydrothiophene) .
Impact on Physicochemical Properties :
Biological Activity
The compound 2-(4-bromophenoxy)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromophenol with chlorobenzylamine and a tetrahydrothiophene derivative. This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, chloroacetamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogenated groups, such as bromine and chlorine, enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. Studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines, including MCF7 (human breast adenocarcinoma) . The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound is heavily influenced by their chemical structure. Key factors include:
- Substituent Positioning : The position of bromine and chlorine atoms on the aromatic rings affects the compound's interaction with biological targets.
- Functional Groups : The presence of electron-withdrawing groups enhances the compound's reactivity and biological interactions.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of bacterial lipid biosynthesis |
| Anticancer | Cytotoxic to MCF7 cell line | Induction of apoptosis |
Case Studies
- Antimicrobial Screening : A study evaluated various chloroacetamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that halogenated derivatives showed enhanced activity, suggesting a strong correlation between structural modifications and antimicrobial efficacy .
- Cytotoxicity Assays : In another investigation, related compounds were tested for cytotoxic effects on cancer cell lines. Results indicated that specific structural features significantly influenced their ability to inhibit cell growth, with some derivatives exhibiting IC50 values in the low micromolar range against breast cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
